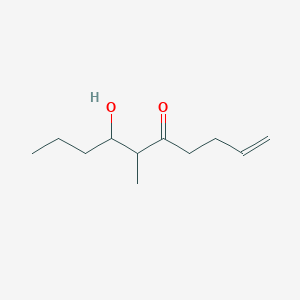
Phenyl (4,5-dicyano-1H-imidazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (4,5-dicyano-1H-imidazol-2-yl)carbamate is a compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a phenyl group, two cyano groups, and a carbamate group attached to the imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of Phenyl (4,5-dicyano-1H-imidazol-2-yl)carbamate can be achieved through several synthetic routes. One common method involves the condensation of an aldehyde with benzil and ammonium acetate in glacial acetic acid. This one-pot reaction yields the desired imidazole derivative . Other methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Phenyl (4,5-dicyano-1H-imidazol-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazolines .
Scientific Research Applications
Phenyl (4,5-dicyano-1H-imidazol-2-yl)carbamate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . This compound is also used in the development of pharmaceuticals and agrochemicals. Additionally, it has applications in materials science, where it is used in the synthesis of functional materials and dyes for solar cells .
Mechanism of Action
The mechanism of action of Phenyl (4,5-dicyano-1H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. Imidazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The specific molecular targets and pathways involved depend on the particular application and the structure of the compound.
Comparison with Similar Compounds
Phenyl (4,5-dicyano-1H-imidazol-2-yl)carbamate can be compared with other imidazole derivatives, such as clemizole, etonitazene, and omeprazole . While these compounds share a common imidazole core, they differ in their substituents and specific applications. For example, clemizole is an antihistaminic agent, etonitazene is an analgesic, and omeprazole is an antiulcer drug . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61908-49-4 |
|---|---|
Molecular Formula |
C12H7N5O2 |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
phenyl N-(4,5-dicyano-1H-imidazol-2-yl)carbamate |
InChI |
InChI=1S/C12H7N5O2/c13-6-9-10(7-14)16-11(15-9)17-12(18)19-8-4-2-1-3-5-8/h1-5H,(H2,15,16,17,18) |
InChI Key |
PYSINOBQDZSULH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NC(=C(N2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


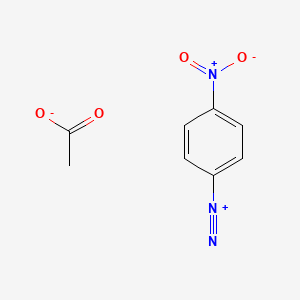
![1-Oxaspiro[5.5]undecane, 4-methylene-](/img/structure/B14553268.png)
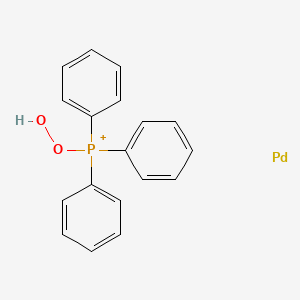
![N-{4-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]phenyl}acetamide](/img/structure/B14553302.png)
![2-[(7-Chloro-9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14553316.png)
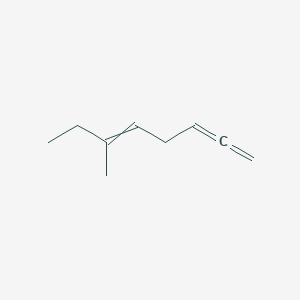

![2-Ethyl-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14553331.png)
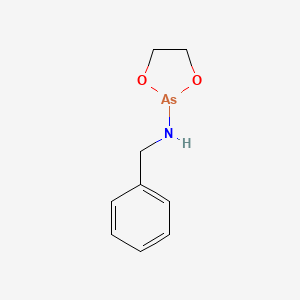
![N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline](/img/structure/B14553340.png)
![8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline](/img/structure/B14553342.png)
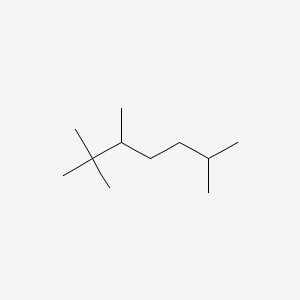
![1,9-Dimethyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14553353.png)
